TSH Release Potency: TRH-Gly is >250-Fold Less Potent than TRH Following Intracisternal Administration
In urethane-anesthetized male Sprague-Dawley rats, the relative potency of intracisternally (IC) administered TRH-Gly for stimulating TSH release is only 0.042% of that of IC TRH. This extremely low potency, measured by specific radioimmunoassay, directly correlates with the measured rate of IC α-amidation conversion to TRH. In contrast, a structurally unrelated TRH analog like MeTRH exhibits significantly higher potency than TRH itself in receptor binding assays [1].
| Evidence Dimension | Relative potency for TSH release |
|---|---|
| Target Compound Data | TRH-Gly IC potency = 0.042% of TRH IC |
| Comparator Or Baseline | TRH IC potency = 100% (baseline) |
| Quantified Difference | TRH-Gly is approximately 2,380-fold less potent than TRH (100 / 0.042) |
| Conditions | Urethane-anesthetized 2-month-old male Sprague-Dawley rats (250g), IC administration, TSH measured by radioimmunoassay 40 min post-injection |
Why This Matters
This extreme potency differential quantitatively demonstrates that TRH-Gly is a suboptimal agonist for studies requiring direct, rapid TSH stimulation; its primary utility lies in investigating the enzymatic conversion step of TRH biosynthesis.
- [1] Pekary AE, Lukaski HC, Mena I, Hershman JM. Release of thyrotropin and prolactin by a thyrotropin-releasing hormone (TRH) precursor, TRH-Gly: conversion to TRH is sufficient for in vivo effects. Neuroendocrinology. 1990 Dec;52(6):618-25. doi: 10.1159/000125654. PMID: 2126612. View Source
